molecular formula C13H13N3O2S B5536688 1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea

Cat. No.: B5536688
M. Wt: 275.33 g/mol
InChI Key: XBIXRPLLOYLCSD-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea is an organic compound that features a furan ring, a thiourea group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea typically involves the reaction of furan-2-carbonyl chloride with 4-methylphenylthiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the furan ring and the phenyl group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-carbonylamino)-3-phenylthiourea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(Furan-2-carbonylamino)-3-(4-chlorophenyl)thiourea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    1-(Furan-2-carbonylamino)-3-(4-nitrophenyl)thiourea: Similar structure but has a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(furan-2-carbonylamino)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-9-4-6-10(7-5-9)14-13(19)16-15-12(17)11-3-2-8-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXRPLLOYLCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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